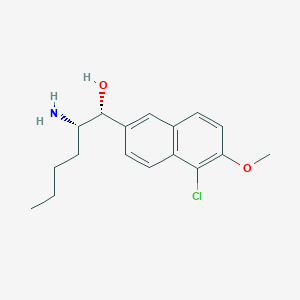
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: is a chiral compound with potential applications in various fields of science and industry. Its unique structure, featuring a naphthalene ring substituted with chlorine and methoxy groups, along with an amino alcohol moiety, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes chlorination and methoxylation to introduce the desired substituents. The resulting intermediate is then subjected to a series of reactions, including amination and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled methoxylation are employed to achieve efficient production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted naphthalenes.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-1-(5-chloro-6-methoxynaphthalen-2-yl)-2-(((S)-1-phenylethyl)amino)hexan-1-ol
- 1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-one
Uniqueness
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: stands out due to its specific chiral configuration and the presence of both amino and alcohol functional groups
Propiedades
Fórmula molecular |
C17H22ClNO2 |
|---|---|
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
(1R,2S)-2-amino-1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-ol |
InChI |
InChI=1S/C17H22ClNO2/c1-3-4-5-14(19)17(20)12-6-8-13-11(10-12)7-9-15(21-2)16(13)18/h6-10,14,17,20H,3-5,19H2,1-2H3/t14-,17+/m0/s1 |
Clave InChI |
GZQMUCAIZWFGRA-WMLDXEAASA-N |
SMILES isomérico |
CCCC[C@@H]([C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N |
SMILES canónico |
CCCCC(C(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
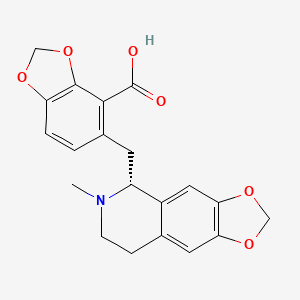
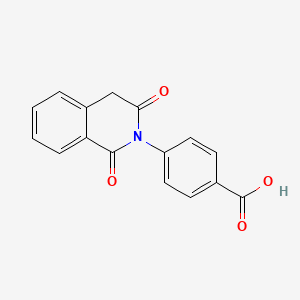

![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
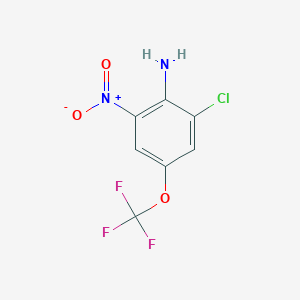

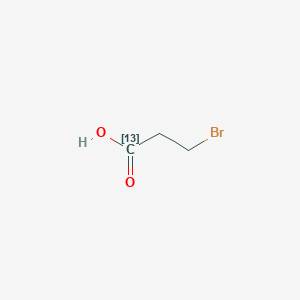
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
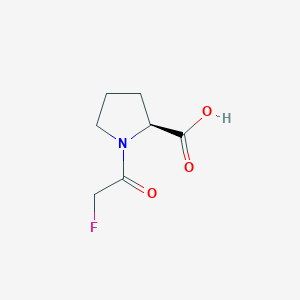

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
